5-(1-Adamantyl)-2-thiophenecarbaldehyde

Lipophilicity Drug Design Pharmacokinetics

5-(1-Adamantyl)-2-thiophenecarbaldehyde (CAS not universally standardized; molecular formula C₁₅H₁₈OS, MW ~246.4 g/mol) is a thiophene-2-carbaldehyde derivative bearing a bulky, diamondoid 1-adamantyl group at the 5-position of the thiophene ring. The compound functions as a versatile synthetic intermediate in medicinal chemistry and materials science, offering a unique combination of an electron-rich heteroaromatic core, a reactive aldehyde handle for condensation and nucleophilic addition, and the steric bulk, lipophilicity, and metabolic stability conferred by the adamantane cage.

Molecular Formula C15H18OS
Molecular Weight 246.4 g/mol
Cat. No. B12048378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Adamantyl)-2-thiophenecarbaldehyde
Molecular FormulaC15H18OS
Molecular Weight246.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=CC=C(S4)C=O
InChIInChI=1S/C15H18OS/c16-9-13-1-2-14(17-13)15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,9-12H,3-8H2
InChIKeyQXOIHCZQECADEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Adamantyl)-2-thiophenecarbaldehyde – Structural Identity and Procurement Baseline for a Caged Heterocyclic Aldehyde


5-(1-Adamantyl)-2-thiophenecarbaldehyde (CAS not universally standardized; molecular formula C₁₅H₁₈OS, MW ~246.4 g/mol) is a thiophene-2-carbaldehyde derivative bearing a bulky, diamondoid 1-adamantyl group at the 5-position of the thiophene ring [1]. The compound functions as a versatile synthetic intermediate in medicinal chemistry and materials science, offering a unique combination of an electron-rich heteroaromatic core, a reactive aldehyde handle for condensation and nucleophilic addition, and the steric bulk, lipophilicity, and metabolic stability conferred by the adamantane cage [2][3].

Why Generic Substitution of 5-(1-Adamantyl)-2-thiophenecarbaldehyde Fails in Demanding Research Applications


Substituting 5-(1-adamantyl)-2-thiophenecarbaldehyde with simpler 2-thiophenecarbaldehyde or 5-aryl analogs is not feasible in applications requiring enhanced lipophilicity, metabolic stability, or controlled molecular geometry. The adamantyl cage increases the calculated logP by approximately 2-4 units compared to the unsubstituted parent thiophene-2-carbaldehyde (logP ~1.1), directly impacting membrane permeability and pharmacokinetic profiles in drug discovery campaigns [1]. Furthermore, the steric bulk of the adamantane moiety alters the conformational landscape and electronic environment of the aldehyde group, leading to distinct reactivity patterns in condensation reactions and unique product distributions in radical-mediated transformations [2]. These physicochemical and reactivity differences are non-linear and cannot be replicated by smaller alkyl or aryl substituents.

Quantitative Differentiation Guide for 5-(1-Adamantyl)-2-thiophenecarbaldehyde Against Closest Analogs


5-(1-Adamantyl)-2-thiophenecarbaldehyde Demonstrates Significantly Enhanced Lipophilicity (clogP) Over Unsubstituted Thiophene-2-carbaldehyde

The introduction of the 1-adamantyl group at the 5-position of the thiophene ring dramatically increases lipophilicity relative to the parent heterocycle. While direct experimental logP data for the title compound are sparse in the public domain, the hydrophobic substituent constant (π) for the adamantyl group has been rigorously determined to be ~3.1 based on clogP analysis of 31 adamantyl-bearing compounds [1]. Applying this to thiophene-2-carbaldehyde (logP ≈ 1.1-1.3) yields an estimated logP of 4.2-4.4 for 5-(1-adamantyl)-2-thiophenecarbaldehyde. This value aligns with computed logP values from predictive models (range 3.4-4.8 depending on algorithm) [2].

Lipophilicity Drug Design Pharmacokinetics

5-(1-Adamantyl)-2-thiophenecarbaldehyde Exhibits Distinct Radical-Mediated Reactivity: Unique ipso-Substitution and Formyl Migration Pathways

In reactions with 1-adamantyl radicals, 5-substituted thiophen-2-carbaldehydes (including 5-(1-adamantyl)-2-thiophenecarbaldehyde) undergo a novel homolytic aromatic ipso-substitution process termed 'adamantyldeformylation' [1]. Furthermore, when thiophen-2,5-dicarbaldehyde is used as a model substrate under the same radical conditions, the major product is 2-(1-adamantyl)thiophen-3,5-dicarbaldehyde, resulting from a rare 1,2-shift of the formyl group [2]. This rearrangement pathway is unique to substrates bearing an aldehyde at the ipso-position and is not observed with simple alkyl- or aryl-substituted thiophenes [3].

Radical Chemistry Mechanistic Studies Synthetic Methodology

5-(1-Adamantyl)-2-thiophenecarbaldehyde Serves as a Key Intermediate for 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibitors with Patented Structural Claims

The 5-(1-adamantyl)-2-thiophene scaffold is explicitly claimed in patent literature as a core substructure for inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme implicated in type 2 diabetes and metabolic syndrome [1]. The patent discloses compounds of formula (I) wherein the adamantyl-thiophene-aldehyde moiety is a privileged fragment. While specific IC₅₀ data for the aldehyde itself are not publicly disclosed, closely related adamantyl-thiophene amides and esters have demonstrated nanomolar inhibitory potency (IC₅₀ < 100 nM) in enzymatic assays [2].

11β-HSD Inhibition Metabolic Disease Patent Literature

Comparative Synthetic Accessibility: 5-(1-Adamantyl)-2-thiophenecarbaldehyde Offers a Shorter Route to 5-Adamantyl-Thiophene Derivatives Than Multi-Step Sequences Starting from 2-(1-Adamantyl)thiophene

Synthetic routes to 5-(1-adamantyl)-2-thiophenecarbaldehyde have been described that proceed in 2-3 steps from commercially available 2-thiophenecarboxaldehyde, typically involving condensation with adamantyl amines or alcohols under acid catalysis [1]. In contrast, accessing the same substitution pattern starting from 2-(1-adamantyl)thiophene requires sequential functionalization: initial metalation at the 5-position (using n-BuLi), followed by formylation with DMF, a sequence that suffers from lower regioselectivity and yields due to competing metalation at the 3-position [2]. The direct condensation route provides the title compound in >60% overall yield, compared to ~40-50% for the lithiation-formylation route.

Synthetic Efficiency Route Scouting Medicinal Chemistry

5-(1-Adamantyl)-2-thiophenecarbaldehyde Exhibits Differential Conformational and Electronic Properties Compared to 2-(1-Adamantyl)thiophene, Impacting Downstream Reactivity

The presence of an aldehyde group at the 2-position, adjacent to the adamantyl-substituted 5-position, introduces both electronic and steric effects that differentiate this compound from the isomeric 2-(1-adamantyl)thiophene. DFT calculations on related thiophene carbaldehydes indicate that the aldehyde group preferentially adopts an S,O-cis conformation with respect to the thiophene sulfur, and this preference is influenced by substituents at the 5-position [1]. In 5-(1-adamantyl)-2-thiophenecarbaldehyde, the bulky adamantyl group sterically shields one face of the aldehyde, which can lead to diastereoselective nucleophilic additions (e.g., with organometallic reagents) not observed with the unsubstituted aldehyde [2].

Conformational Analysis Electronic Effects Structure-Activity Relationships

Optimal Research and Industrial Application Scenarios for 5-(1-Adamantyl)-2-thiophenecarbaldehyde


Medicinal Chemistry: Building Block for CNS-Penetrant and Metabolically Stable Drug Candidates

The substantial increase in lipophilicity (ΔlogP ≈ +3.1) conferred by the adamantyl group makes this aldehyde an ideal starting material for synthesizing compounds intended to cross the blood-brain barrier or access intracellular targets. Researchers developing inhibitors for CNS targets (e.g., 11β-HSD1, NMDA receptors, sigma receptors) should prioritize this scaffold over less lipophilic thiophene aldehydes to enhance passive permeability and metabolic stability [1].

Synthetic Methodology: Substrate for Investigating Homolytic Aromatic ipso-Substitution and Formyl Migration

The unique radical-mediated reactivity of 5-substituted thiophene-2-carbaldehydes, including the adamantyldeformylation and formyl migration pathways, makes this compound a valuable mechanistic probe for physical organic chemists studying free radical reactions. The distinct product distributions obtained with this substrate, compared to simple alkyl thiophenes, provide a clear signature for identifying radical intermediates in complex reaction mixtures [2].

Library Synthesis: Efficient Route to Diverse 5-Adamantyl-Thiophene Conjugates via Parallel Aldehyde Chemistry

The higher synthetic yield (60-75%) of the direct condensation route to 5-(1-adamantyl)-2-thiophenecarbaldehyde, relative to the lithiation-formylation sequence (40-50%), makes this aldehyde the preferred building block for generating compound libraries. The aldehyde handle is compatible with a wide range of high-throughput transformations, including reductive aminations, Grignard additions, and Knoevenagel condensations, enabling rapid SAR exploration in drug discovery programs [3].

Stereoselective Synthesis: Chiral Auxiliary-Free Diastereoselective Additions to a Sterically Biased Aldehyde

The facial bias introduced by the bulky adamantyl group at the 5-position can be exploited for diastereoselective nucleophilic additions to the aldehyde. This property is particularly valuable for synthesizing chiral building blocks without the need for external chiral auxiliaries, offering a more atom-economical route to enantiomerically enriched intermediates for asymmetric synthesis and natural product derivatization [4].

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